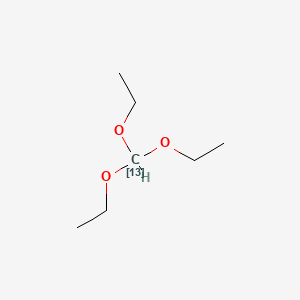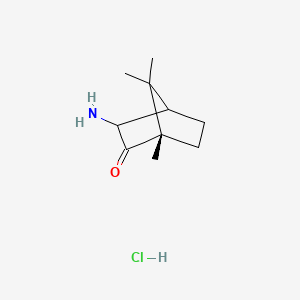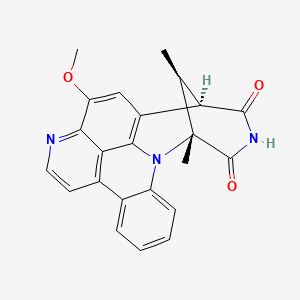
Penicillin V β-Sulfoxide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillin V β-Sulfoxide-d3 is a chemical compound with the molecular formula C16H15D3N2O6S and a molecular weight of 369.4 . Its chemical name is (2S,3S,5R,6R)-3-methyl-3-(methyl-d3)-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Penicillin .
Molecular Structure Analysis
The molecular structure of Penicillin V β-Sulfoxide-d3 is characterized by a four-membered β-lactam ring . The compound also contains a sulfoxide group, which is a sulfur atom bonded to two oxygen atoms .Physical And Chemical Properties Analysis
Penicillin V β-Sulfoxide-d3 has a molecular weight of 369.4 . Its molecular formula is C16H15D3N2O6S . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Transformation in Aqueous Ozonation
- Ozone Reactions with β-Lactam Antibiotics : Research has shown that reactions of ozone with β-lactam antibiotics like penicillin G result in products that retain antibacterial activities. These products, identified as stereoisomeric sulfoxides, exhibit different reactivity towards further oxidation and play a crucial role in wastewater treatment processes (Dodd et al., 2010).
Synthesis and Inhibition Properties
- Novel β-Lactamase Inhibitors : Synthesis of new penicillin derivatives, including sulfoxides, has been explored for their potential as β-lactamase inhibitors, crucial in combatting antibiotic resistance. Such studies are significant in developing new antimicrobial strategies (Bou et al., 2010).
Antibacterial Activity and Oxidation
- Oxidation Products and Biologically-Active Forms : Investigations into the oxidation of β-lactam antibiotics like penicillin G by agents like ferrate(VI) have been conducted. These studies provide insights into how the antibacterial activity changes upon transformation and the nature of resultant products (Karlesa et al., 2014).
Crystal Structures and Interaction Studies
- Charge Density and Activity Relationship : Studies on penicillin derivatives have explored the relationship between their charge density and activity, aiding in understanding their mechanism of action at a molecular level (Wagner et al., 2004).
Environmental Impact and Degradation
- Degradation Kinetics under UV Irradiation : Research into the degradation of β-lactam antibiotics under UV-activated processes sheds light on environmental impacts and potential treatment methods for antibiotic residues in water (He et al., 2014).
Novel Conjugates and Expanded Activity
- Conjugation with Silver Ions : Conjugation of penicillin G with silver(I) ions forms new compounds with expanded antimicrobial activity, showing potential for developing new antibiotic strategies (Ketikidis et al., 2020).
Eigenschaften
CAS-Nummer |
148680-07-3 |
|---|---|
Produktname |
Penicillin V β-Sulfoxide-d3 |
Molekularformel |
C16H18N2O6S |
Molekulargewicht |
369.406 |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3-methyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-3-(trideuteriomethyl)-4$l^{4} |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(21)22)18-13(20)11(14(18)25(16)23)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,25-/m1/s1/i1D3/t11-,12+,14-,16-,25- |
InChI-Schlüssel |
DNPOVSLJNLLGMA-AERZYDOTSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Synonyme |
6-Phenoxyacetamidopenicillinic Acid-d3 1β-Oxide; Penicillin-d3 V S-Oxide; _x000B_[2S-(2α,4β,5α,6β)]-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d3 4-Oxide; (2S,4S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyac |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)